molecular formula C10H4F5NO3 B2539315 2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid CAS No. 1500497-54-0

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B2539315
CAS No.: 1500497-54-0
M. Wt: 281.138
InChI Key: ISVDEXHXRFMSOI-UHFFFAOYSA-N
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Description

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid is a fluorinated organic compound characterized by the presence of a benzoxazole ring substituted with a pentafluoroethyl group and a carboxylic acid group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), known for their chemical stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid typically involves the introduction of the pentafluoroethyl group into the benzoxazole ring. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the benzoxazole ring and the pentafluoroethyl group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where high stability and resistance to degradation are required .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F5NO3/c11-9(12,10(13,14)15)8-16-5-2-1-4(7(17)18)3-6(5)19-8/h1-3H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVDEXHXRFMSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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